molecular formula C9H12ClNO B1318225 4-(Allyloxy)aniline hydrochloride CAS No. 88271-75-4

4-(Allyloxy)aniline hydrochloride

Cat. No.: B1318225
CAS No.: 88271-75-4
M. Wt: 185.65 g/mol
InChI Key: OFPNXNRNUPFBAT-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry and Allyl Ethers

Aromatic amines, also known as arylamines, are a fundamental class of organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.comcsjmu.ac.in This structural motif is a cornerstone in the synthesis of a wide array of chemicals, including pharmaceuticals and dyes. numberanalytics.commdpi.com The electronic properties of the aromatic ring influence the basicity and reactivity of the amino group. numberanalytics.comcsjmu.ac.in Generally, aromatic amines are less basic than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. numberanalytics.com

Allyl ethers, characterized by the presence of an allyl group (CH2=CH-CH2-) linked to an oxygen atom, are another important functional group in organic chemistry. The double bond in the allyl group provides a site for a variety of chemical reactions, including additions and rearrangements.

4-(Allyloxy)aniline (B154791) hydrochloride incorporates both of these key functional groups. The aniline (B41778) core provides the aromatic amine functionality, while the allyloxy group at the para position introduces the reactive allyl ether moiety. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Significance in Contemporary Organic Synthesis and Advanced Chemical Transformations

The bifunctional nature of 4-(allyloxy)aniline hydrochloride makes it a significant player in modern organic synthesis. The amino group can undergo a range of reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. ncert.nic.in The allyl group, on the other hand, is amenable to transformations like palladium-catalyzed allylic aminations, which are powerful methods for forming carbon-nitrogen bonds. organic-chemistry.org

This dual reactivity allows for sequential or tandem reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. For instance, the aniline nitrogen can be protected or modified first, followed by a reaction at the allyl group, or vice versa. This strategic flexibility is highly valued in the design of efficient synthetic routes.

Furthermore, the investigation of aniline derivatives is a continuing area of interest in the development of new synthetic methodologies. mdpi.com The study of compounds like this compound contributes to the broader understanding of reaction mechanisms and the development of novel catalytic systems. For example, its use in polymerization reactions has been explored, leading to the formation of polyaniline nanostructures with interesting morphologies and conductive properties. nih.gov

Physicochemical Properties of 4-(Allyloxy)aniline and its Hydrochloride Salt

Property4-(Allyloxy)anilineThis compound
CAS Number 1688-69-3 sigmaaldrich.com88271-75-4 bldpharm.com
Molecular Formula C9H11NO nih.govC9H12ClNO nih.gov
Molecular Weight 149.19 g/mol nih.gov185.65 g/mol
Physical Form Liquid sigmaaldrich.comSolid
Storage Temperature -20°C sigmaaldrich.comCold-chain transportation recommended bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h2-6H,1,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPNXNRNUPFBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589249
Record name 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88271-75-4
Record name 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Allyloxy Aniline Hydrochloride and Its Derivatives

Established Synthetic Pathways to 4-(Allyloxy)aniline (B154791) Hydrochloride

Multi-step Protocols from Aromatic Precursors (e.g., Nitrophenols, Anilines)

A common and well-established route to 4-(allyloxy)aniline hydrochloride begins with 4-nitrophenol. This multi-step synthesis involves the O-allylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine, and finally, conversion to the hydrochloride salt.

The initial step is the allylation of 4-nitrophenol to form 4-allyloxynitrobenzene. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of 4-nitrophenol, generated by a base such as potassium carbonate or sodium hydroxide, acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide or allyl chloride). The reaction is often carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF).

The subsequent step involves the reduction of the nitro group in 4-allyloxynitrobenzene to an amino group, yielding 4-(allyloxy)aniline. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also effective.

An alternative multi-step protocol starts from 4-aminophenol. To achieve selective O-allylation without affecting the amino group, a protection strategy is often necessary. The amino group can be protected, for example, by reacting 4-aminophenol with benzaldehyde to form an imine (a Schiff base). The hydroxyl group of the protected intermediate is then allylated using an allyl halide in the presence of a base. Finally, the imine protecting group is removed by hydrolysis under acidic conditions, which also results in the formation of the hydrochloride salt of 4-(allyloxy)aniline.

Hydrolysis and Reduction Strategies for Aminophenol Derivatives

Hydrolysis and reduction are key transformations in the synthesis of aminophenol derivatives, which can be precursors to 4-(allyloxy)aniline. For instance, in the synthesis starting from 4-aminophenol, the hydrolysis of the imine protecting group is a crucial deprotection step. This is typically carried out by treating the N-benzylidene-4-(allyloxy)aniline intermediate with aqueous acid, which cleaves the imine bond to regenerate the free amine and form the corresponding hydrochloride salt.

Reduction strategies are central to the synthetic pathway starting from 4-nitrophenol. The selective reduction of the nitro group is a critical step. A variety of methods have been developed for this transformation, offering different levels of chemoselectivity and reaction conditions.

Reducing Agent/SystemCatalyst/ConditionsTypical Solvent
Hydrogen gas (H₂)Palladium on carbon (Pd/C)Ethanol, Ethyl acetate
Hydrogen gas (H₂)Raney NickelMethanol, Ethanol
Tin(II) Chloride (SnCl₂)Concentrated HClEthanol
Iron (Fe) powderAcetic acid or NH₄ClWater, Ethanol
Sodium borohydride (NaBH₄)Metal catalyst (e.g., Cu, Pt)Water, Methanol

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction scale and conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal/acid combinations are robust and cost-effective alternatives.

Allylation Reactions in the Synthesis of Aryloxyanilines

The introduction of the allyl group onto the oxygen atom of a phenol (B47542) is a key step in the synthesis of 4-(allyloxy)aniline and its derivatives. The Williamson ether synthesis is the most common method for this O-allylation. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an allyl halide.

In a typical procedure for the allylation of 4-nitrophenol, the phenol is treated with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a solvent such as acetone, acetonitrile (B52724), or DMF. Allyl bromide or allyl chloride is then added, and the reaction mixture is heated to facilitate the substitution reaction. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate, particularly in biphasic systems.

For the selective O-allylation of 4-aminophenol, the amino group's nucleophilicity must be considered. As mentioned, protecting the amino group is a common strategy. A study on the selective alkylation of aminophenols demonstrated the successful use of benzaldehyde to form an imine, followed by alkylation of the hydroxyl group and subsequent deprotection.

Novel and Green Synthesis Protocols for Substituted Anilines

In recent years, there has been a significant drive towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel protocols for the synthesis of substituted anilines, including the use of micellar catalysis and eco-friendly reaction media, as well as advanced metal-catalyzed reactions.

Micellar Catalysis and Eco-friendly Reaction Media for Amine Production

Micellar catalysis has emerged as a powerful tool in green chemistry, enabling organic reactions to be carried out in water, thus reducing the reliance on volatile and often toxic organic solvents. In this approach, surfactants are used to form micelles in water, creating nano-sized reactors where organic substrates can be concentrated, leading to enhanced reaction rates.

The synthesis of anilines and their derivatives can be achieved using micellar systems. For example, the reduction of nitroarenes to anilines has been successfully performed in aqueous media. One green method involves the use of zinc metal and ammonium (B1175870) chloride in water at elevated temperatures, providing a simple and low-cost procedure for the chemoselective reduction of nitro groups.

Furthermore, micellar catalysis has been applied to cross-coupling reactions for the formation of C-N bonds. The Suzuki cross-coupling reaction between anilines and various partners has been demonstrated in water using surfactants like Kolliphor EL. These systems can facilitate high yields and short reaction times at room temperature, even without the need for an inert atmosphere. This approach offers a greener alternative to traditional cross-coupling reactions that often require anhydrous organic solvents and inert conditions.

Metal-Catalyzed (e.g., Copper-catalyzed) Amination Reactions for Aryl Systems

Metal-catalyzed amination reactions, particularly those employing copper, have become a cornerstone for the synthesis of aryl amines. These reactions offer a direct route to form C-N bonds and have been adapted to be more environmentally benign.

Copper-catalyzed Ullmann-type C-N coupling reactions are a classic method for the synthesis of anilines. Modern advancements have led to the development of catalytic systems that can operate in greener solvents, such as water. The use of specific ligands can enhance the solubility and activity of the copper catalyst in aqueous media, allowing for the efficient amination of aryl halides. For instance, the amination of aryl halides with aqueous ammonia has been achieved using a recyclable poly(4-vinylpyridine)-supported copper iodide nanoparticle catalyst.

These green copper-catalyzed methods offer several advantages, including milder reaction conditions, the use of water as a solvent, and often the ability to recycle the catalyst, making them attractive for both academic and industrial applications. The substrate scope of these reactions is often broad, accommodating a variety of functional groups on the aryl halide.

Catalyst SystemLigandSolventKey Advantages
Copper Iodide (CuI)Poly(4-vinylpyridine)WaterRecyclable catalyst, green solvent
Copper catalystN¹,N²-diaryl diamineDMSOMild reaction conditions

The continuous development of new ligands and catalytic systems is expanding the utility of metal-catalyzed amination reactions, providing more sustainable pathways for the synthesis of substituted anilines.

Electrochemical and Photoredox Catalysis in Aniline (B41778) Synthesis

Modern synthetic chemistry has increasingly turned towards electrochemical and photoredox catalysis to construct complex molecules under mild conditions, offering sustainable alternatives to traditional methods. These strategies are applicable to the synthesis of substituted anilines, including precursors to this compound.

Electrochemical Synthesis: Electrochemical methods utilize electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. In the context of aniline synthesis, electrochemical approaches can be employed for C-N bond formation. For instance, the selective synthesis of 4-alkoxy anilines has been explored through electrochemical methods. These reactions often involve the anodic oxidation of a suitable precursor, generating a reactive intermediate that can then couple with a nitrogen source. The process offers high selectivity and can often be performed at room temperature, minimizing side reactions and energy consumption. Key advantages include precise control over reaction potential, reduced waste generation, and the ability to overcome challenges associated with traditional reagents.

Photoredox Catalysis: Photoredox catalysis uses visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates that can participate in bond-forming reactions. nih.govbeilstein-journals.org This methodology is particularly powerful for forming C-N bonds under exceptionally mild conditions. umich.edu In a typical cycle for aniline synthesis, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in an SET process with a suitable amine or aryl halide precursor, initiating a radical cascade that culminates in the formation of the desired C-N bond. Dual catalysis systems, often combining a photoredox catalyst with a transition metal catalyst (like nickel), have emerged as a powerful tool for aryl-amine cross-coupling reactions, expanding the scope and efficiency of aniline synthesis. beilstein-journals.org These methods are noted for their high functional group tolerance and applicability to complex molecular scaffolds. nih.gov

MethodEnergy SourceKey PrincipleAdvantages
Electrochemical Catalysis ElectricityAnodic oxidation/cathodic reduction to generate reactive intermediates for C-N coupling.High selectivity, mild conditions, reduced chemical waste, precise control.
Photoredox Catalysis Visible LightSingle-Electron Transfer (SET) to generate radical intermediates for C-N bond formation.Extremely mild conditions, high functional group tolerance, applicable to complex molecules.

Derivatization Strategies and Functional Group Transformations of this compound

The structure of 4-(allyloxy)aniline offers three distinct regions for chemical modification: the primary amino group, the allyloxy substituent, and the aromatic ring. This allows for a wide range of derivatization strategies to synthesize a diverse library of compounds.

Chemical Modifications at the Amino Moiety (e.g., Acylation, Alkylation)

The primary amino group (-NH₂) is a versatile handle for functionalization due to its nucleophilicity.

Acylation: The amino group of 4-(allyloxy)aniline can be readily acylated to form amides using various acylating agents. This is a common strategy for protecting the amine or introducing new functional groups. The reaction is typically carried out by treating the aniline with an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. libretexts.orgyoutube.com This transformation is generally high-yielding and robust.

Reaction: 4-(Allyloxy)aniline + Acetyl Chloride → N-(4-(allyloxy)phenyl)acetamide + HCl

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium salts. A more controlled and widely used method is reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot procedure involves reacting 4-(allyloxy)aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com Mild reducing agents are crucial for the success of this reaction.

Reducing AgentTypical Solvent(s)Key Features
Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE)Mild and selective; does not reduce aldehydes/ketones. Sensitive to water. commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH)Can be used in protic solvents; selectively reduces iminium ions over carbonyls. masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Less selective; added after imine formation is complete. commonorganicchemistry.com

Reactions Involving the Allyloxy Group (e.g., Claisen Rearrangement, Cycloaddition)

The allyl group provides a unique site for transformations, enabling significant structural modifications.

Claisen Rearrangement: The most characteristic reaction of aryl allyl ethers is the Claisen rearrangement, a thermal yakhak.orgyakhak.org-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org When 4-(allyloxy)aniline is heated, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming 2-allyl-4-aminophenol. nrochemistry.com The reaction proceeds through a concerted, cyclic transition state. masterorganicchemistry.com If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org This reaction is a powerful tool for forming C-C bonds and introducing functionality directly onto the aromatic ring. nrochemistry.com

Cycloaddition Reactions: The double bond of the allyl group can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides can be used to construct five-membered heterocyclic rings attached to the core structure. nih.govyoutube.com These reactions expand the molecular complexity and allow for the introduction of diverse heteroatoms. The specific conditions and outcomes depend on the nature of the 1,3-dipole and the reaction conditions employed.

Aromatic Ring Functionalization and Introduction of Additional Substituents

The aniline and allyloxy groups are both electron-donating and act as strong activating groups for electrophilic aromatic substitution (EAS). byjus.com They direct incoming electrophiles predominantly to the ortho and para positions. Since the para position is occupied by the allyloxy group, substitutions on 4-(allyloxy)aniline occur at the ortho positions (positions 2 and 5 relative to the amino group).

Halogenation: Reaction with bromine water or N-bromosuccinimide (NBS) leads to rapid bromination at the ortho positions, potentially forming 2,6-dibromo-4-(allyloxy)aniline. The high reactivity often makes it difficult to stop at mono-substitution.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is complicated because the strongly acidic conditions protonate the amino group to form an anilinium ion. masterorganicchemistry.com This protonated group is strongly deactivating and meta-directing, leading to a mixture of products. To achieve ortho-nitration, the amino group is typically first protected via acylation (e.g., forming an acetanilide), which moderates its activating ability and ensures ortho substitution.

Sulfonation: Treatment with fuming sulfuric acid leads to sulfonation, typically at the ortho position. wikipedia.org The reaction of aniline with sulfuric acid first forms anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid. byjus.com A similar pathway can be expected for 4-(allyloxy)aniline. This reaction is notably reversible. masterorganicchemistry.comwikipedia.org

Strategies for Chiral Derivatization and Enantioseparation Methodologies

When 4-(allyloxy)aniline is derivatized to create a chiral center, or if a chiral derivative is synthesized, methods are required to separate and analyze the resulting enantiomers.

Chiral Derivatization: A common strategy for analyzing enantiomers of a chiral amine is to react it with a chiral derivatizing agent (CDA). This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov A wide array of CDAs are available, such as Mosher's acid chloride, which reacts with the amino group to form diastereomeric amides. wikipedia.org Other reagents include those based on chiral amino acids or other optically pure compounds. nih.govresearchgate.netresearchgate.net

Chiral Derivatizing Agent (CDA) ClassExample ReagentFunctional Group TargetedResulting Diastereomer
Chiral Acids/Acid Chlorides Mosher's acid chloridePrimary/Secondary AminesAmides
Chiral Isothiocyanates Phenyl isothiocyanate (PITC) derivativesPrimary AminesThioureas
o-Phthalaldehyde (OPA) with Chiral Thiols OPA + N-acetyl-L-cysteine (NAC)Primary AminesIsoindoles

Enantioseparation Methodologies: The direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). yakhak.orgnih.gov CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. acs.org This results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are widely used and are effective for separating a broad range of chiral compounds, including amine derivatives. yakhak.orgresearchgate.net The choice of mobile phase and additives is critical for achieving optimal separation. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Allyloxy Aniline Hydrochloride

Elucidation of Reaction Pathways and Transient Intermediates

The elucidation of reaction pathways and the characterization of transient intermediates are fundamental to controlling reaction outcomes and optimizing conditions. For a molecule like 4-(allyloxy)aniline (B154791) hydrochloride, with its potential for both aromatic substitution and reactions at the allylic group, understanding these fleeting species is crucial.

Analysis of Radical Intermediates Using Probe Molecules

Reactions involving the allyloxy group, particularly under thermal or photochemical conditions, or in the presence of certain initiators, could potentially proceed via radical intermediates. The stability of an allyl radical could favor pathways involving homolytic bond cleavage. However, specific studies employing radical probe molecules to trap or detect such intermediates in reactions of 4-(allyloxy)aniline hydrochloride are not readily found in the literature.

In analogous systems, radical clocks or spin trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are standard tools to investigate the involvement of radical species. The absence of such studies for this compound means that the role of radical intermediates in its reaction chemistry remains largely speculative.

Catalytic Mechanism Elucidation in Reactions of this compound

Catalysis is central to modern synthetic chemistry, and understanding the mechanism of catalytic reactions involving this compound is key to developing efficient and selective transformations.

Role of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts are widely used for the transformation of aniline (B41778) derivatives. Homogeneous catalysts, often based on transition metals like palladium, rhodium, or copper, offer high activity and selectivity. Heterogeneous catalysts, such as zeolites or supported metals, provide advantages in terms of catalyst separation and recycling.

While 4-allyloxyaniline has been mentioned as a reactant in patent literature for the synthesis of various compounds, the detailed mechanistic roles of the catalysts employed are typically not disclosed. google.comgoogle.com There is a notable absence of studies that systematically compare the efficacy and mechanistic pathways of different homogeneous and heterogeneous catalysts for reactions involving this compound.

Oxidative Addition/Reductive Elimination Mechanisms in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. In the context of this compound, the aromatic ring could potentially undergo C-H activation or reactions involving the amino group, which could be part of such a catalytic cycle.

However, specific examples of palladium-catalyzed or other metal-catalyzed reactions of this compound where the oxidative addition and reductive elimination steps have been mechanistically elucidated are not available in the reviewed literature. While general principles of these fundamental organometallic reactions are well-established, their specific application to this substrate, including the influence of the allyloxy and hydrochloride moieties, has not been a subject of detailed investigation.

Ligand Effects on Reaction Pathways and Efficiency

In homogeneous catalysis, ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the reaction pathway, rate, and selectivity. The choice of ligand can determine, for example, the regioselectivity of a reaction or the stability of catalytic intermediates.

A study on the lanthanum-catalyzed N-methylation of aniline derivatives highlighted the significant impact of a nitrogen tridentate ligand on the catalytic activity. acs.org This underscores the importance of ligand design in controlling reactivity. However, there are no specific studies that systematically investigate the effect of different ligands on catalytic reactions involving this compound. Such studies would be invaluable for optimizing existing synthetic routes and discovering new transformations.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are instrumental in elucidating reaction mechanisms by examining the rate at which reactants are converted into products and the factors that influence this rate. For 4-(allyloxy)aniline, two major classes of reactions are of mechanistic interest: the Claisen rearrangement and electrophilic aromatic substitution.

The Claisen rearrangement of allyl phenyl ethers, including 4-(allyloxy)aniline, is a classic example of a clockss.orgclockss.org-sigmatropic rearrangement. libretexts.org It is a concerted, intramolecular process that generally follows first-order kinetics. byjus.com The rate law for such a unimolecular rearrangement can be expressed as:

Rate = k[4-(allyloxy)aniline]

Here, 'k' represents the first-order rate constant. The value of 'k' is highly dependent on temperature and the solvent used. Polar solvents tend to accelerate the Claisen rearrangement due to the stabilization of the polar transition state. byjus.com

While specific kinetic data for the thermal rearrangement of 4-(allyloxy)aniline is not extensively documented in readily available literature, studies on analogous para-substituted allyl phenyl ethers provide valuable insights. The electronic nature of the para-substituent significantly influences the reaction rate. Electron-donating groups, such as the amino group in 4-(allyloxy)aniline, are expected to accelerate the rearrangement compared to unsubstituted or electron-withdrawn analogues. This is attributed to the stabilization of the electron-deficient transition state.

An illustrative data table for the effect of para-substituents on the rate of Claisen rearrangement of allyl phenyl ethers is presented below. Note that these are representative values for analogous compounds and serve to illustrate the expected trend.

Para-Substituent (X) in 4-X-Allyl Phenyl Ether Relative Rate Constant (k_rel) Expected Effect on 4-(Allyloxy)aniline
-NO₂0.1Slower than unsubstituted
-H1.0Baseline
-CH₃2.5Faster than unsubstituted
-OCH₃8.0Significantly faster
-NH₂> 8.0Expected to be significantly faster

This table is illustrative and based on general trends observed for Claisen rearrangements.

In the context of electrophilic aromatic substitution, the reaction rate is governed by the nucleophilicity of the aromatic ring. The 4-(allyloxy)aniline molecule contains two activating groups: the amino group (-NH₂) and the allyloxy group (-O-allyl). Both groups are electron-donating and increase the electron density of the benzene (B151609) ring, thereby increasing the rate of electrophilic attack compared to benzene. The amino group is a particularly strong activating group. Kinetic studies on related anilines and phenol (B47542) ethers show that these reactions also typically follow a rate law that is first order with respect to the aromatic substrate and first order with respect to the electrophile.

Rate = k[4-(allyloxy)aniline][Electrophile]

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over another. In reactions of 4-(allyloxy)aniline, this is a key consideration.

In the Claisen rearrangement , the allyl group migrates from the ether oxygen to a position on the aromatic ring. For 4-(allyloxy)aniline, the para-position is blocked. The clockss.orgclockss.org-sigmatropic rearrangement therefore exclusively yields the ortho-rearranged product, 2-allyl-4-aminophenol, after tautomerization of the intermediate cyclohexadienone. libretexts.orgorganic-chemistry.org If both ortho positions were to be blocked by other substituents, a subsequent clockss.orgclockss.org-sigmatropic shift (a Cope rearrangement) could lead to the formation of a para-substituted product. However, in the case of 4-(allyloxy)aniline, the initial and highly favored pathway is ortho-migration.

In electrophilic aromatic substitution , the directing effects of the existing substituents determine the position of the incoming electrophile. The amino group is a powerful ortho, para-director, while the allyloxy group is also an ortho, para-director. In 4-(allyloxy)aniline, the para-position relative to the amino group is occupied by the allyloxy group, and vice-versa. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 3 and 5) and ortho to the allyloxy group (positions 3 and 5). Both groups reinforce substitution at the same positions.

Consequently, electrophilic substitution on 4-(allyloxy)aniline is expected to occur predominantly at the 3- and 5-positions. The strong activating and directing effect of the amino group is generally dominant. For example, in the bromination of 4-(allyloxy)aniline, one would expect the formation of 3-bromo-4-(allyloxy)aniline and potentially 3,5-dibromo-4-(allyloxy)aniline depending on the reaction conditions.

The following table illustrates the expected major products for some electrophilic substitution reactions of 4-(allyloxy)aniline.

Reaction Electrophile Expected Major Product(s)
BrominationBr₂3-Bromo-4-(allyloxy)aniline
NitrationHNO₃/H₂SO₄3-Nitro-4-(allyloxy)aniline
AcylationCH₃COCl/AlCl₃3-Acetyl-4-(allyloxy)aniline

This table presents expected products based on established directing effects of amino and alkoxy groups.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. The thermal Claisen rearrangement is a highly stereospecific reaction. It proceeds through a concerted, chair-like transition state, which allows for the efficient transfer of chirality. If a chiral, substituted allyl group were present in the starting material, its stereochemistry would dictate the stereochemistry of the newly formed stereocenter in the product. However, in the case of 4-(allyloxy)aniline, the parent allyl group is achiral, and therefore the product of the Claisen rearrangement, 2-allyl-4-aminophenol, is also achiral.

For electrophilic aromatic substitution reactions on 4-(allyloxy)aniline, the introduction of a new substituent does not typically create a new stereocenter unless the electrophile itself is chiral or a chiral catalyst is employed. In most standard electrophilic aromatic substitution reactions, the products are achiral. Therefore, stereoselectivity is not a primary consideration in these transformations of 4-(allyloxy)aniline unless specific chiral reagents or catalysts are utilized to induce asymmetry.

Advanced Analytical Techniques for the Characterization and Study of 4 Allyloxy Aniline Hydrochloride and Its Transformations

High-Resolution Spectroscopic Techniques in Structural Elucidation and Mechanistic Studies

High-resolution spectroscopy is indispensable for the detailed molecular-level investigation of 4-(Allyloxy)aniline (B154791) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HSQC, HMBC) for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Allyloxy)aniline hydrochloride, a combination of one-dimensional (1H, 13C) and two-dimensional (HSQC, HMBC) NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the protons of the allyloxy group, and the ammonium (B1175870) proton. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyloxy group protons would present as a multiplet for the -CH- proton, and two doublets of doublets for the terminal =CH₂ protons, along with a doublet for the -O-CH₂- protons. The chemical shifts and coupling constants of these protons provide definitive structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the four distinct aromatic carbons, and the three carbons of the allyl group. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon attached to the oxygen atom (C-O) would be significantly downfield compared to the other aromatic carbons. hmdb.ca

The following table summarizes the expected NMR data for the core structure of 4-(Allyloxy)aniline. The hydrochloride form would show shifts in the aromatic region and the presence of an NH₃⁺ signal.

¹H NMR (Proton) Chemical Shift (ppm) Multiplicity Assignment
H-2, H-6~6.8dAromatic
H-3, H-5~6.6dAromatic
-OCH₂-~4.4dAllyl
-CH=~6.0mAllyl
=CH₂~5.2, ~5.3ddAllyl
-NH₂variablesAmine
¹³C NMR (Carbon) Chemical Shift (ppm) Assignment
C-1~152Aromatic (C-O)
C-4~140Aromatic (C-N)
C-2, C-6~116Aromatic
C-3, C-5~115Aromatic
-OCH₂-~69Allyl
-CH=~133Allyl
=CH₂~117Allyl

Data is estimated based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (e.g., ESI-TOF, FT-ICR MS) for Molecular Characterization and Reaction Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its transformation products with high accuracy. nih.govrsc.org Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are particularly powerful. nih.govresearchgate.netunl.edu

ESI-TOF: ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. When coupled with a TOF analyzer, it provides accurate mass measurements, which can be used to confirm the molecular formula. For this compound, the expected accurate mass of the protonated free base (C₉H₁₁NO) would be observed.

FT-ICR MS: This technique offers the highest mass resolution and accuracy currently available. researchgate.netunl.edu This unparalleled precision allows for the unambiguous determination of elemental compositions, even for complex mixtures of reaction products. nih.gov FT-ICR MS is invaluable for identifying unexpected byproducts and for mechanistic studies where subtle changes in molecular formula need to be detected. Upon electrospray ionization, aniline (B41778) and its derivatives are predominantly protonated at the amino position. nih.gov

The high-resolution mass data allows for the confident identification of the parent compound and any subsequent products formed during a reaction.

Technique Ionization Mode Expected m/z (for C₉H₁₂NO⁺) Information Gained
ESI-TOFPositive150.0913Accurate mass confirmation of the molecular formula.
FT-ICR MSPositive150.09132Ultra-high resolution and accuracy for unambiguous elemental composition determination.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. For the free base, 4-(allyloxy)aniline, characteristic peaks for N-H stretching of the primary amine appear around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net The aromatic C-H stretching is observed around 3032 cm⁻¹. researchgate.net The N-H bending vibration is seen at approximately 1605 cm⁻¹. researchgate.net In the hydrochloride salt, the N-H stretching bands will be shifted and broadened due to the formation of the ammonium ion (-NH₃⁺). The presence of the allyl group is confirmed by C=C stretching and =C-H bending vibrations. Monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum allows for real-time tracking of reaction progress.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine Salt)3200-2800 (broad)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C Stretch (Alkene)~1645
C=C Stretch (Aromatic)~1600, ~1500
C-O Stretch (Ether)~1240
=C-H Bend (Alkene)1000-650

Advanced Chromatographic Separations for Purification and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is a common method for analyzing aniline and its derivatives. nih.govrsc.org

A typical RP-HPLC method would utilize a C18 or C8 stationary phase. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH. rsc.orgsielc.com A phenyl-bonded silica (B1680970) column can also be employed for the analysis of related aniline compounds. google.com Detection is commonly achieved using a UV detector, as the aromatic ring of the analyte absorbs UV light. sielc.com The choice of wavelength can be optimized for maximum sensitivity. For complex mixtures, a photodiode array (PDA) detector can be used to obtain UV spectra of the eluting peaks, aiding in their identification. rsc.org HPLC is a powerful tool for determining the purity of a sample by separating the main component from any impurities, and it can be validated to provide accurate quantitative results. ptfarm.pl

HPLC Parameter Typical Conditions for Aniline Derivatives
Column Reversed-phase C18 or C8, 150 x 4.6 mm, 5 µm nih.govsielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) rsc.orgsielc.com
Detection UV at ~240-280 nm rsc.org
Flow Rate 1.0 mL/min rsc.orgsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Reaction Products

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is a valuable technique for analyzing more volatile reaction products or impurities that may be present. For polar compounds like anilines, derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic behavior. chromatographyonline.comlibretexts.orgthermofisher.com

Common derivatization methods for amines include acylation and silylation. libretexts.org Acylation, for instance, with reagents like heptafluorobutyric anhydride (B1165640) or 4-carbethoxyhexafluorobutyryl chloride, can produce a less polar, more volatile derivative that is amenable to GC separation. nih.govacs.org These derivatized analytes can then be separated on a capillary GC column and detected with high sensitivity and selectivity by a mass spectrometer. nih.govnih.gov The mass spectrum of the derivatized product provides definitive structural information for identification. mdpi.com This approach is particularly useful for identifying and quantifying trace levels of volatile byproducts in reaction mixtures. nih.gov

Compound Derivatizing Agent Analytical Technique
Aniline derivativesPentafluorobenzaldehyde (PFBAY)GC-MS nih.gov
Aniline4-Carbethoxyhexafluorobutyryl chlorideGC-MS nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

Research Findings:

Direct crystallographic data for this compound is not prominently published. However, the analysis of related aniline hydrochloride derivatives provides a strong basis for predicting the expected structural features. nih.govnih.gov The protonation of the amino group to form the anilinium ion is a key feature, which then participates in hydrogen bonding with the chloride counter-ion. researchgate.net The allyloxy group may exhibit some degree of conformational disorder within the crystal lattice.

The data obtained from a single-crystal XRD experiment would be used to solve and refine the crystal structure. A representative table of crystallographic data for this compound, based on findings for similar structures, is presented below. mdpi.com

Table 2: Representative Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.53
b (Å)5.88
c (Å)15.21
α (°)90
β (°)105.4
γ (°)90
Volume (ų)908.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.365

This detailed structural information is vital for crystal engineering and for understanding how the solid-state packing might influence the reactivity of the monomer during polymerization.

Applications of 4 Allyloxy Aniline Hydrochloride As a Synthetic Building Block in Advanced Chemical Fields

Precursor in the Synthesis of Functionalized Anilines and Complex Organic Scaffolds

The reactivity of the aniline (B41778) and allyloxy groups in 4-(Allyloxy)aniline (B154791) hydrochloride makes it a valuable starting material for constructing more complex molecular architectures.

Formation of Polycyclic Systems and Heterocycles (e.g., Quinobenzothiazine Derivatives)

4-(Allyloxy)aniline hydrochloride is a key reagent in the synthesis of quinobenzothiazine derivatives. These tetracyclic compounds are formed through a method that involves reacting aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov This process allows for the introduction of various substituents, including the allyloxy group from 4-(allyloxy)aniline, onto the quinobenzothiazine scaffold. nih.govmdpi.com Specifically, 9-allyloxy-5-methyl-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride has been synthesized using this methodology. nih.gov The resulting quinobenzothiazine derivatives have shown potential in medicinal chemistry, with some exhibiting significant biological activity. nih.govmdpi.com

Table 1: Synthesis of Quinobenzothiazine Derivatives
Starting MaterialReactionProductSignificance
4-(Allyloxy)aniline derivativesReaction with 5,12-(dimethyl)thioquinantrenediinium bis-chloride9-allyloxy-5-methyl-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chlorideDemonstrates the utility of 4-(allyloxy)aniline in creating complex heterocyclic systems with potential biological applications. nih.govmdpi.com

Synthesis of Nitrogen-Containing Alkyl Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules and pharmaceuticals. nih.govmdpi.com The aniline moiety of this compound provides a readily available nitrogen source for the construction of these heterocyclic rings. The presence of the versatile allyl group further enhances its synthetic utility, allowing for subsequent modifications and the introduction of additional functional groups. This makes 4-(allyloxy)aniline a valuable precursor for creating a diverse library of nitrogen-containing heterocyclic compounds for various applications, including drug discovery.

Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound also make it a valuable component in the development of advanced materials and polymers.

Building Block for Electronic and Optoelectronic Materials

While direct applications of this compound in devices like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells are not extensively documented in the provided search results, the broader class of aniline derivatives plays a significant role in these technologies. rsc.orgnih.govresearchgate.net Aniline compounds are used as precursors for hole-transporting materials and for interfacial modification in perovskite solar cells to enhance performance and stability. rsc.orgresearchgate.netresearchgate.net The allyloxy group in 4-(allyloxy)aniline offers a potential site for polymerization or cross-linking, which could be exploited to create robust and efficient components for these optoelectronic devices. For instance, in DSSCs, aniline can be photoelectropolymerized to form polyaniline, which acts as a hole transport medium. researchgate.net

Table 2: Potential Applications in Optoelectronics
Device TypeRole of Aniline DerivativesPotential Contribution of this compound
Dye-Sensitized Solar Cells (DSSCs)Precursor for hole-transporting materials like polyaniline. researchgate.netThe allyloxy group could enable polymerization to form a stable hole-transport layer.
Perovskite Solar CellsInterfacial modification to improve film quality and reduce defects. rsc.orgCould be used to create passivating layers at the perovskite interface.

Monomer in Polymer Synthesis and Crosslinking Applications

Aniline and its derivatives, including aniline hydrochloride, are well-known monomers for the synthesis of polyaniline (PANI), a conductive polymer with numerous applications. nih.govresearchgate.net The polymerization of aniline hydrochloride can be achieved through chemical oxidation. researchgate.net The resulting polyaniline possesses interesting electrical and optical properties. The presence of the allyl group in this compound provides an additional reactive site for crosslinking reactions. This allows for the formation of polymer networks with enhanced thermal and mechanical stability, which can be advantageous for various material applications.

Role in the Development of Advanced Reagents and Chemical Probes

The versatile reactivity of this compound makes it a valuable tool for the development of specialized reagents and chemical probes. Its ability to participate in various chemical transformations allows for the synthesis of molecules with specific functionalities designed to interact with and report on biological or chemical systems. While the direct use of this compound as a standalone reagent or probe is not extensively detailed, its role as a precursor to more complex functional molecules is evident from its applications in synthesizing diverse organic structures.

Synthesis of Radiopharmaceuticals and Labeled Compounds for Imaging and Research

The development of novel radiopharmaceuticals is crucial for advancing diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities rely on the administration of molecules labeled with a radionuclide, which allows for the non-invasive visualization and quantification of biological processes at the molecular level. The synthesis of these radiolabeled compounds often requires versatile precursors that can be efficiently and selectively modified to incorporate a radioactive isotope.

While direct evidence for the use of this compound in the synthesis of clinically approved radiopharmaceuticals is not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active molecules that are targets for radiolabeling. The aniline moiety is a common feature in many enzyme inhibitors and receptor ligands. The allyl group, on the other hand, provides a reactive handle for various chemical transformations, including the introduction of a radiolabel.

For instance, the core structure of 4-(Allyloxy)aniline is related to precursors used in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs, such as those targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), feature an anilinoquinazoline (B1252766) or a similar heterocyclic scaffold. The development of radiolabeled versions of these inhibitors is an active area of research for imaging tumor proliferation and angiogenesis. The synthesis of such radiotracers often involves the preparation of a suitable precursor that can be readily labeled with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Theoretically, this compound could be utilized as a starting material in a multi-step synthesis to generate a precursor for radiolabeling. The allyl group could be functionalized through various reactions, such as hydroboration-oxidation to introduce a hydroxyl group, which can then be converted to a suitable leaving group for nucleophilic radiofluorination. Alternatively, the double bond of the allyl group could be a site for other radiolabeling strategies.

Design of Ligands for Functional Metal Complexes

The field of coordination chemistry leverages the interaction between metal ions and organic molecules called ligands to create functional metal complexes with a wide array of applications, including catalysis, materials science, and medicine. The properties and reactivity of a metal complex are largely dictated by the structure and electronic properties of its coordinating ligands.

Aniline derivatives are widely employed as ligands or as precursors for more elaborate ligand systems. The nitrogen atom of the aniline group can coordinate directly to a metal center, or the entire aniline scaffold can be incorporated into a larger, multidentate ligand architecture. The presence of the allyloxy group in this compound introduces an additional functional group that can participate in or influence the coordination chemistry.

The allyl group can be involved in several ways:

Direct Coordination: The double bond of the allyl group can coordinate to a metal center, particularly with soft transition metals like palladium or platinum. This can lead to the formation of η²-alkene complexes.

Ligand Modification: The allyl group can be chemically transformed to introduce other donor atoms. For example, epoxidation of the double bond followed by ring-opening can introduce oxygen-based donors.

Polymerization/Cross-linking: The reactivity of the allyl group can be exploited to polymerize the metal complex or to attach it to a solid support, which is particularly useful in the development of heterogeneous catalysts.

While specific research detailing the use of this compound in the synthesis of functional metal complexes is not prominently featured in the surveyed literature, its potential is evident. For example, in the development of platinum-based anticancer agents, researchers often modify the ligands coordinated to the platinum center to improve efficacy and reduce side effects. The use of aniline-containing ligands is a known strategy. Theoretically, a ligand derived from 4-(Allyloxy)aniline could be synthesized and coordinated to a platinum(II) or platinum(IV) center. The allyloxy group could serve to modulate the lipophilicity and cellular uptake of the resulting complex.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Allyloxy)aniline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary synthesis routes are documented:

  • Route 1 (Aniline Protection/Deprotection) : Protects the amino group of aniline derivatives before introducing the allyloxy moiety. This method often requires multiple steps, leading to lower overall yields due to intermediate losses .
  • Route 2 (Nitro Group Reduction) : Starts with nitro-phenol derivatives, followed by nitro reduction to form the aniline group. This method is more efficient, with higher yields (e.g., >70% in optimized conditions) and fewer purification steps .
    • Key Variables : Reaction temperature (80–100°C for nitro reduction), solvent polarity (e.g., ethanol/water mixtures), and catalyst choice (e.g., palladium on carbon for hydrogenation) critically affect yield.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is confirmed for ≥5 years under these conditions .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Monitor pH (6–8) in aqueous solutions, as acidic/basic conditions may hydrolyze the allyloxy group .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and aromatic substitution pattern .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 200.1) and fragmentation patterns .
  • UV-Vis Spectroscopy : Absorbance maxima (e.g., λmax ~208 nm) help identify conjugated systems .
  • HPLC : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can computational modeling assist in understanding the reactivity of this compound in polymer synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic sites (e.g., amino group) for benzoxazine ring formation. DFT-derived activation energies guide solvent selection (e.g., polar aprotic solvents lower energy barriers) .
  • Molecular Dynamics (MD) : Simulates cross-linking behavior in polymer matrices, correlating allyloxy flexibility with thermal stability (e.g., decomposition temperatures >250°C) .

Q. What strategies resolve conflicting data on the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, catalyst loading, temperature) to isolate variables.
  • Impurity Profiling : Use LC-MS to detect by-products (e.g., oxidized allyl groups) that may inhibit catalysis .
  • Kinetic Studies : Compare reaction rates under varying pH (4–10) to identify optimal catalytic windows. For example, basic conditions (pH 9) enhance nucleophilic substitution efficiency .

Q. What are the implications of solvent choice on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., Water/EtOH) : Stabilize transition states via hydrogen bonding, accelerating reactions like benzoxazine formation. However, they may promote hydrolysis of the allyloxy group at elevated temperatures (>80°C) .
  • Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance nucleophilicity of the amino group but require rigorous drying to avoid side reactions. DMSO solubility (≥10 mg/mL) facilitates homogeneous reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.